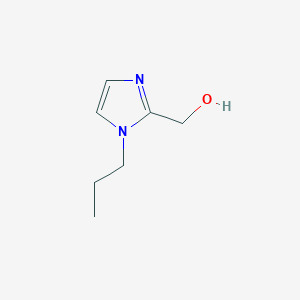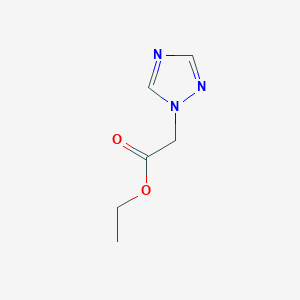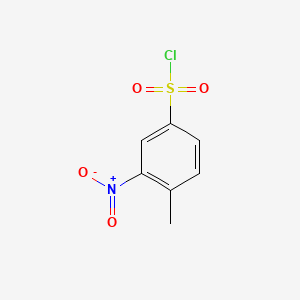
3-Méthoxy-1,2,4-thiadiazol-5-amine
Vue d'ensemble
Description
3-Methoxy-1,2,4-thiadiazol-5-amine is a heterocyclic compound with the molecular formula C3H5N3OS. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom, along with a methoxy group and an amine group attached to the ring.
Applications De Recherche Scientifique
3-Methoxy-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with biological targets and inhibit specific enzymes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity .
Mode of Action
It’s known that the methoxy group substitution can influence the activity of 1,3,4-thiadiazole derivatives .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can have antimicrobial effects , suggesting they may interact with biochemical pathways related to microbial growth and survival.
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit antimicrobial activity , suggesting that they may inhibit microbial growth.
Analyse Biochimique
Biochemical Properties
3-Methoxy-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, 3-Methoxy-1,2,4-thiadiazol-5-amine exhibits binding affinity towards DNA, suggesting its potential role in modulating gene expression and DNA replication processes . The nature of these interactions is primarily based on hydrogen bonding and van der Waals forces, which facilitate the binding of 3-Methoxy-1,2,4-thiadiazol-5-amine to its target biomolecules.
Cellular Effects
The effects of 3-Methoxy-1,2,4-thiadiazol-5-amine on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, 3-Methoxy-1,2,4-thiadiazol-5-amine can induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in programmed cell death . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-Methoxy-1,2,4-thiadiazol-5-amine involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and DNA, through hydrogen bonding and van der Waals interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, 3-Methoxy-1,2,4-thiadiazol-5-amine has been shown to inhibit the activity of carbonic anhydrase, leading to alterations in pH regulation and fluid balance . Additionally, this compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-1,2,4-thiadiazol-5-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 3-Methoxy-1,2,4-thiadiazol-5-amine can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methoxy-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 3-Methoxy-1,2,4-thiadiazol-5-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
3-Methoxy-1,2,4-thiadiazol-5-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of 3-Methoxy-1,2,4-thiadiazol-5-amine is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Methoxy-1,2,4-thiadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cell, 3-Methoxy-1,2,4-thiadiazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Methoxy-1,2,4-thiadiazol-5-amine plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, 3-Methoxy-1,2,4-thiadiazol-5-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of 3-Methoxy-1,2,4-thiadiazol-5-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Comparison
3-Methoxy-1,2,4-thiadiazol-5-amine is unique due to the presence of both a methoxy group and an amine group on the thiadiazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. For instance, the methoxy group can enhance the compound’s lipophilicity, allowing it to cross cellular membranes more easily, while the amine group can participate in hydrogen bonding and other interactions with biological targets .
Propriétés
IUPAC Name |
3-methoxy-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCCUUWVUOCZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310728 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98022-43-6 | |
| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98022-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















